molecular formula C16H16O3 B14722037 2-Phenylethyl 2-methoxybenzoate CAS No. 6290-44-4

2-Phenylethyl 2-methoxybenzoate

Cat. No.: B14722037
CAS No.: 6290-44-4
M. Wt: 256.30 g/mol
InChI Key: GVVNTILIRBHSEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylethyl 2-methoxybenzoate is an organic compound with the molecular formula C16H16O3 It is a derivative of benzoic acid and is characterized by the presence of a phenylethyl group and a methoxy group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2-methoxybenzoate can be achieved through several methods. One common approach involves the esterification of 2-methoxybenzoic acid with 2-phenylethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 2-phenylethyl 2-methoxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the reagents used.

Scientific Research Applications

2-Phenylethyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical processes. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethyl benzoate: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-Methoxybenzoic acid: Lacks the phenylethyl group, which may influence its solubility and interaction with biological targets.

    2-Phenylethyl 4-methoxybenzoate: Similar structure but with the methoxy group in a different position, potentially altering its properties.

Uniqueness

2-Phenylethyl 2-methoxybenzoate is unique due to the presence of both the phenylethyl and methoxy groups, which confer specific chemical and biological properties

Properties

CAS No.

6290-44-4

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-phenylethyl 2-methoxybenzoate

InChI

InChI=1S/C16H16O3/c1-18-15-10-6-5-9-14(15)16(17)19-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

GVVNTILIRBHSEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)OCCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.